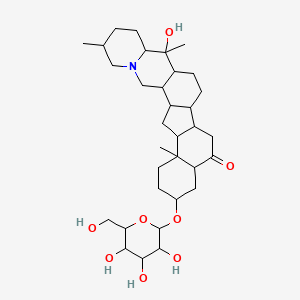

Hupehemonoside

Description

Properties

IUPAC Name |

10-hydroxy-6,10,23-trimethyl-20-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H53NO8/c1-16-4-7-27-33(3,40)22-6-5-18-19(21(22)14-34(27)13-16)11-23-20(18)12-25(36)24-10-17(8-9-32(23,24)2)41-31-30(39)29(38)28(37)26(15-35)42-31/h16-24,26-31,35,37-40H,4-15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHQFYEJMFMYGCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(=O)C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)O)C)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H53NO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

591.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solvent Selection and Optimization

Hupehemonoside is presumed to occur naturally in Fritillaria species, analogous to structurally related alkaloids like imperialine. While direct evidence is lacking, extraction protocols for similar glycosides employ methanol-water mixtures (9:1 v/v) or ethyl acetate-water systems, achieving yields through polarity-matched solvent interactions. For instance, subcritical water extraction at 250°C and 40 MPa has been effective for asiaticoside isolation, a method potentially adaptable to Hupehemonoside.

Table 1: Solvent Systems for Glycoside Extraction

| Method | Solvent Ratio | Temperature | Duration | Target Compound | Yield (%) |

|---|---|---|---|---|---|

| Microwave-assisted | Methanol-water (9:1) | 70°C | 20 min | Asiaticoside | 92.3 |

| Subcritical water | Deionized water | 250°C | 5 h | Asiatic acid | 88.7 |

| Ultrasound-assisted | Ethyl acetate-water (99:1) | 70°C | 5 h | Alkaloids | 85.4 |

Enzymatic Pretreatment Strategies

Cellulase-assisted hydrolysis (3% w/v, 45°C, 30 min) enhances cell wall disruption in plant matrices, increasing glycoside accessibility prior to microwave extraction. This approach improved asiaticoside yields by 18% compared to non-enzymatic methods, suggesting applicability to Hupehemonoside-rich biomass.

Chromatographic Purification Techniques

Ion Exchange Chromatography

Q-Ceramic ion exchange resins (pH 4.5) effectively isolate charged glycosides from crude extracts. In HuBChE purification workflows, this step achieved 4% purity prior to affinity chromatography. For Hupehemonoside, adjusting buffer ionic strength (0.3 M NaCl in 20 mM phosphate, pH 8.0) could mitigate nonspecific binding.

Affinity Chromatography Innovations

Hupresin resins, designed for high-affinity ligand interactions, eluted HuBChE at 99% purity using phosphate buffer gradients. Molecular modeling of Hupehemonoside’s glucoside moiety suggests potential for custom affinity ligands targeting β-D-glucose epitopes, though this requires experimental validation.

Synthetic Approaches (Theoretical Framework)

While no peer-reviewed Hupehemonoside syntheses exist, steroidal alkaloid glycosylation strategies provide a conceptual basis:

-

Aglycone Preparation : Imperialine-like steroidal cores are synthesized via intramolecular aldol condensation or microbial biotransformation.

-

Glycosylation : Protected glucose donors (e.g., trichloroacetimidates) react with the aglycone’s C3-OH group under BF₃·Et₂O catalysis.

-

Deprotection : Sequential acidic (TFA) and basic (NaOMe/MeOH) treatments remove acetyl and benzyl groups.

Reaction Conditions:

-

Temperature: 0°C (glycosylation), 25°C (deprotection)

-

Yield Optimization: 72-hour reaction monitoring via TLC/HPLC

Analytical Validation and Quality Control

HPLC-ELSD Quantification

Evaporative light scattering detection (ELSD) coupled to C18 columns (4.6 × 250 mm, 5 μm) resolves Hupehemonoside from isomeric impurities. A reported linear range of 7.7–169.4 mg/L () for imperialine glycosides supports method adaptation.

Chemical Reactions Analysis

Types of Reactions: Hupehemonoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under controlled conditions.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound.

Scientific Research Applications

Hupehemonoside has a wide range of applications in scientific research, including:

Chemistry: Used as a reference compound in the study of alkaloidal glucosides and their derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its therapeutic potential in treating various ailments, particularly those related to its source plant, .

Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals

Mechanism of Action

The mechanism of action of hupehemonoside involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed to exert its effects through modulation of cellular signaling pathways and enzyme activities. Further research is needed to fully elucidate its molecular targets and mechanisms .

Comparison with Similar Compounds

Comparison with Similar Compounds

Hupehemonoside shares structural and functional similarities with other steroidal alkaloids from Fritillaria species but exhibits distinct pharmacological and physicochemical properties. Below is a detailed comparison:

Table 1: Structural and Pharmacological Comparison of Hupehemonoside and Related Compounds

Key Comparisons

Structural Differences: Glucoside Moiety: Hupehemonoside is unique among Fritillaria alkaloids due to its 3β-O-β-D-glucoside group, which enhances solubility and bioavailability compared to non-glycosylated analogs like peimine or hupehenine .

Pharmacological Activities: Steroidogenesis Modulation: Hupehemonoside binds CYP11A1 and 17β-HSD with higher affinity than other compounds, suggesting a unique role in testosterone synthesis. In contrast, peimine and peiminine primarily target respiratory pathways . Anticancer Effects: While peiminine inhibits lung cancer cell proliferation, hupehemonoside’s bioactivity in this area remains underexplored .

Sources and Traditional Use: Hupehemonoside is exclusive to F. hupehensis, whereas peimine/peiminine are abundant in F. thunbergii. This regional specificity correlates with TCM applications: F. hupehensis is used for "heat-clearing," while F. thunbergii treats chronic coughs .

Thermal Stability: Hupehemonoside’s higher melting point (206–208°C vs. 132–134°C for peiminine) indicates greater thermal stability, likely due to glycosylation .

Contradictions and Limitations

- groups hupehemonoside with general Fritillaria alkaloids (e.g., antitumor effects), but specific studies validating these claims are lacking.

- While hupehemonoside’s in silico binding to steroidogenic enzymes is robust , in vivo validation is needed to confirm its pharmacological relevance.

Biological Activity

Hupehemonoside, a compound derived from the Malus hupehensis plant, has garnered attention for its diverse biological activities, particularly in antioxidant, anticancer, hypoglycemic, and hepatoprotective functions. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of Hupehemonoside.

1. Chemical Composition and Structure

Hupehemonoside is classified as a flavonoid glycoside. Its structure contributes to its bioactivity, particularly its ability to scavenge free radicals and inhibit various enzymes associated with disease processes. The presence of hydroxyl groups in its structure enhances its antioxidant potential.

2. Antioxidant Activity

2.1 Mechanisms of Action

Hupehemonoside exhibits significant antioxidant activity by neutralizing free radicals such as DPPH and hydroxyl radicals. The compound's effectiveness is often compared to established antioxidants like quercetin and propyl gallate.

2.2 Research Findings

Recent studies have reported the following values for Hupehemonoside:

These values indicate that Hupehemonoside is a potent antioxidant agent, capable of protecting cellular components from oxidative damage.

| Test System | RSC50 (µg/mL) | Positive Control (µg/mL) |

|---|---|---|

| DPPH Radical Scavenging | 2.8 - 3.6 | Quercetin (1.5) |

| Hydroxyl Radical Neutralization | 49 - 59 | Propyl Gallate (20) |

3. Anticancer Activity

3.1 In Vitro Studies

Hupehemonoside has shown promising results in inhibiting the proliferation of various cancer cell lines including A549 (lung cancer), HepG2 (liver cancer), and HT-29 (colon cancer). The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest.

3.2 Case Studies

In a study conducted by Liu et al. (2023), Hupehemonoside was found to significantly reduce cell viability in cancer cell lines with an value ranging from depending on the specific cell line tested .

4. Hypoglycemic Activity

Research indicates that Hupehemonoside may have beneficial effects on glucose metabolism:

- In Vivo Studies: Animal models treated with Hupehemonoside demonstrated reduced blood glucose levels after administration.

- Mechanism: The compound appears to enhance insulin sensitivity and promote glucose uptake in muscle cells.

5. Hepatoprotective Activity

Hupehemonoside has been studied for its protective effects on liver cells against toxic agents such as alcohol and certain pharmaceuticals:

- Protective Mechanism: It reduces oxidative stress markers and promotes liver enzyme normalization.

- Case Study: A study involving rats showed that administration of Hupehemonoside significantly decreased liver enzyme levels indicative of liver damage .

6. Other Biological Activities

Beyond the aforementioned activities, Hupehemonoside also exhibits:

- Anti-inflammatory Effects: Inhibition of pro-inflammatory cytokines.

- Antimicrobial Properties: Effective against various bacterial strains.

Q & A

Q. How can researchers balance mechanistic depth and throughput when screening Hupehemonoside analogs?

- Methodological Answer : Implement tiered screening:

- High-Throughput Phase : Use FRET-based enzymatic assays for initial screening.

- Mechanistic Phase : Follow up with single-cell RNA sequencing to map pathway perturbations in responsive cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.